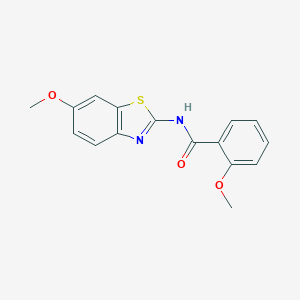![molecular formula C23H18N2O4 B246196 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBX-8025, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. MBX-8025 belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have beneficial effects on lipid metabolism and inflammation.
Mécanisme D'action
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. PPARδ activation by N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, leading to improved lipid metabolism and reduced inflammation.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects, including:
- Improved lipid profiles: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing levels of high-density lipoprotein (HDL) cholesterol.
- Reduced liver fat content: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce liver fat content in preclinical studies, which could have implications for the treatment of non-alcoholic fatty liver disease.
- Improved insulin sensitivity: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve insulin sensitivity in preclinical studies, which could have implications for the treatment of type 2 diabetes.
- Reduced inflammation: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory effects in preclinical studies, which could have implications for the treatment of inflammatory diseases such as atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective agonist of PPARδ: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective agonist of PPARδ, which allows for targeted activation of this nuclear receptor.
- Well-tolerated: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.
- Potential therapeutic applications: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
Some of the limitations of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments include:
- Limited availability: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not widely available, which could limit its use in lab experiments.
- Limited preclinical data: Although N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results in preclinical studies, there is limited data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including:
- Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans.
- Combination therapy: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be used in combination with other drugs to improve its therapeutic efficacy.
- Mechanistic studies: Further mechanistic studies are needed to better understand the effects of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide on lipid metabolism and inflammation.
- Development of analogs: Analogues of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be developed to improve its pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, starting with the reaction of 2-methylphenylamine with salicylaldehyde to form 2-(2-methylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes. It has been shown to improve lipid profiles, reduce liver fat content, and improve insulin sensitivity in preclinical studies.
Propriétés
Formule moléculaire |
C23H18N2O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H18N2O4/c1-14-4-2-3-5-17(14)23-25-18-13-16(7-9-19(18)29-23)24-22(26)15-6-8-20-21(12-15)28-11-10-27-20/h2-9,12-13H,10-11H2,1H3,(H,24,26) |
Clé InChI |
HSGYEJWEJNCUAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)




![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)


